![molecular formula C8H16ClN B2799109 2-Azabicyclo[3.3.1]nonane hydrochloride CAS No. 226883-08-5](/img/structure/B2799109.png)
2-Azabicyclo[3.3.1]nonane hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Azabicyclo[3.3.1]nonane hydrochloride is a chemical compound that is part of the azabicyclo nonane family . It is a key component in the synthesis of macrocyclic diamine alkaloids, such as sarain A and madangamines . These alkaloids have a 2-azabicyclo[3.3.1]nonane that is fused with an N-heterocycle .
Synthesis Analysis
The synthesis of 2-azabicyclo[3.3.1]nonanes has been a focus of research, particularly in the context of synthetic studies of macrocyclic diamine alkaloids . Unique strategies have been employed to construct different structures with additional substituents and functional groups in the target molecule . The synthesis of sarain A, for example, commenced with the stereoselective connection of functionalized units .Molecular Structure Analysis
The molecular structure of this compound is characterized by a nitrogen-containing tricyclic core fused with two macrocyclic rings . The core is composed of a 2-azabicyclo[3.3.1]nonane and an additional N-heterocycle .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 2-azabicyclo[3.3.1]nonanes are complex and varied . They often involve cyclization reactions, which depend on the nature of the substituents or functional groups on the ring systems . For instance, the Staudinger reduction of the azide group in one of the precursors generated a primary amine, which underwent regioselective epoxide opening .Aplicaciones Científicas De Investigación
Cu(I)-Catalyzed Atom Transfer Radical Cyclization
The copper(I)-catalyzed intramolecular coupling of amino-tethered trichloroacetamides and unsaturated compounds presents a novel synthetic route to 2-azabicyclo[3.3.1]nonanes. This method extends to a variety of unsaturated substrates like nitriles, esters, alkenes, and enol acetates, indicating a versatile approach for synthesizing polyfunctionalized 2-azabicyclo[3.3.1]nonanes (Diaba et al., 2012).
Synthetic Routes Involving 1-Azabicyclo[3.2.2]nonane
The 1-azabicyclo[3.2.2]nonane, a derivative of 2-azabicyclo[3.3.1]nonane, has been synthesized from cinchonidine, showcasing its potential as a building block for bioactive compounds. This synthesis not only yields a potent structure but also establishes chiral centers, contributing to its biological relevance in treatments like Alzheimer's and asthma (Mujahidin & Hoffman, 2016).
Facile One-Pot Synthesis of 3-Azabicyclo[3.3.1]nonane Scaffold
A novel one-pot tandem Mannich annulation process allows the synthesis of 3-azabicyclo[3.3.1]nonane derivatives from aromatic ketones, paraformaldehyde, and dimethylamine. This method represents the first use of aromatic ketones as precursors for these compounds, achieving good yields (up to 83%) and underlining the synthetic attractiveness of 3-azabicyclo[3.3.1]nonane derivatives (Xiao Yi et al., 2018).
Antiprotozoal Activities of 2-Azabicyclo[3.2.2]nonanes
Derivatives of 2-azabicyclo[3.2.2]nonanes synthesized from bicyclo[2.2.2]octan-2-ones showed promising in vitro antiprotozoal activity with low cytotoxicity. These compounds, particularly (7, 8-Diphenyl-2-azabicyclo[3.2.2]non-5-yl)-dimethylamine, exhibited enhanced anti-trypanosomal and remarkable antiplasmodial activities, indicating their potential as lead compounds for antiprotozoal drug development (Seebacher et al., 2005).
Mecanismo De Acción
Target of Action
The primary targets of 2-Azabicyclo[33It’s known that this compound is a part of the macrocyclic diamine alkaloids, sarain a and madangamines . These alkaloids have a nitrogen-containing tricyclic core fused with two macrocyclic rings .
Mode of Action
The exact mode of action of 2-Azabicyclo[33The synthesis of this compound involves unique strategies to construct different structures with additional substituents and functional groups in the target molecule . The six-membered nitrogen-containing ring of the morphan scaffold, ubiquitous in natural products, is formed by an intramolecular aldol process of an aza-tethered dicarbonyl compound .
Biochemical Pathways
The specific biochemical pathways affected by 2-Azabicyclo[33The synthesis of this compound is a focus of synthetic studies of the macrocyclic diamine alkaloids, sarain a and madangamines . These alkaloids have a nitrogen-containing tricyclic core fused with two macrocyclic rings .
Pharmacokinetics
The ADME properties (Absorption, Distribution, Metabolism, and Excretion) of 2-Azabicyclo[33It’s known that three-dimensional and rigid structures of natural-product-based drugs provide favorable drug properties by increasing solubility and by decreasing inhibition of cytochrome p450 enzymes and non-specific binding to proteins .
Result of Action
The molecular and cellular effects of 2-Azabicyclo[33The compound is part of the synthesis of macrocyclic diamine alkaloids, sarain a and madangamines , which suggests it may have similar biological effects.
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 2-Azabicyclo[33The synthesis of this compound involves unique strategies to construct different structures with additional substituents and functional groups in the target molecule , which may suggest that its action could be influenced by various factors.
Propiedades
IUPAC Name |
2-azabicyclo[3.3.1]nonane;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N.ClH/c1-2-7-4-5-9-8(3-1)6-7;/h7-9H,1-6H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNEATHYJGPHRLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CCNC(C1)C2.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
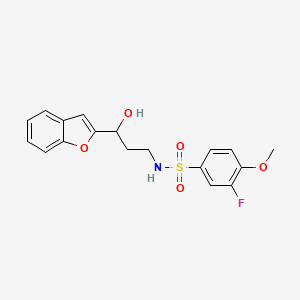
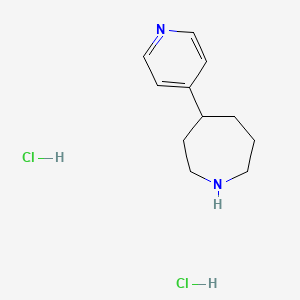

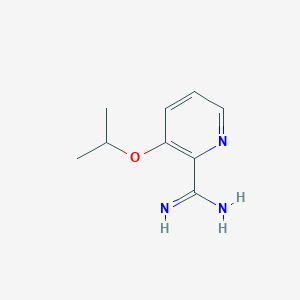
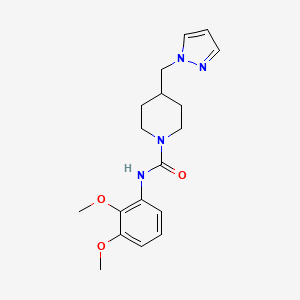
![N'-[(1E)-(3-bromophenyl)methylidene]-4-[(3,4-dichlorophenyl)methoxy]benzohydrazide](/img/structure/B2799036.png)
![3-[3-(Methylamino)piperidin-1-yl]propanoic acid;dihydrochloride](/img/structure/B2799037.png)
![2-{[5-(2,3-dihydro-1,4-benzodioxin-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one](/img/structure/B2799038.png)

![12-(pyridine-2-carbonyl)-4,6,12-triazatricyclo[7.2.1.0^{2,7}]dodeca-2(7),3,5-triene](/img/structure/B2799040.png)
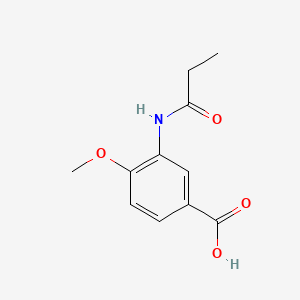
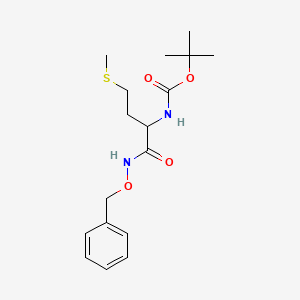
![N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}-1,3-benzothiazole-2-carboxamide](/img/structure/B2799047.png)
![N-cyclohexyl-3-{3-oxo-5-[({[3-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-2H,3H-imidazo[1,2-c]quinazolin-2-yl}propanamide](/img/structure/B2799048.png)
